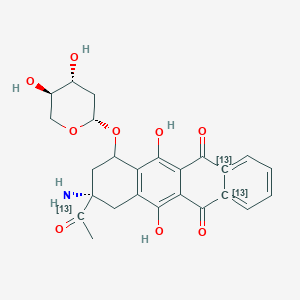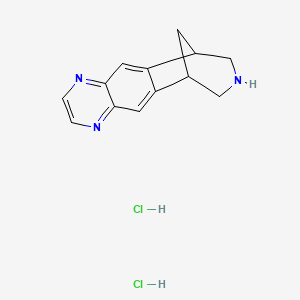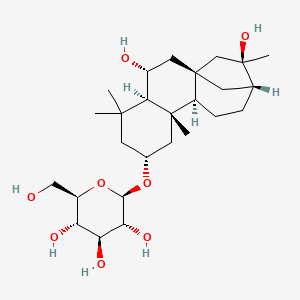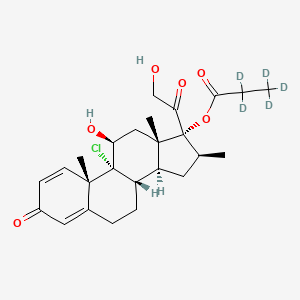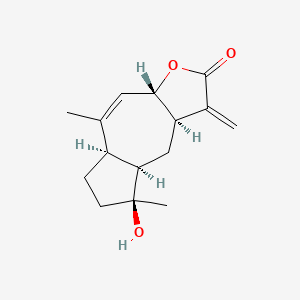
4-Epiisoinuviscolide
Descripción general
Descripción
4-Epi-isoinuviscolide is a sesquiterpene lactone, specifically a guaianolide derivative. It is characterized by a gamma-lactone fused to a guaiane structure, forming 3,6,9-trimethyl-azuleno[4,5-b]furan-2-one. This compound has been isolated from the aerial parts of the plant Inula hupehensis .
Aplicaciones Científicas De Investigación
4-Epi-isoinuviscolide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: The compound is studied for its role as a plant metabolite and its interactions with other biological molecules.
Medicine: 4-Epi-isoinuviscolide has been investigated for its potential anti-inflammatory properties and other therapeutic effects.
Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes
Mecanismo De Acción
Target of Action:
4-Epiisoinuviscolide is a sesquiterpene lactone isolated from the aerial parts of Inula hupehensis. Its chemical structure includes a hydroxy group at position 5, methyl groups at positions 5 and 8, and a methylidene group at position 3 (specifically, the 3aR,4aR,5S,7aR,9aS stereoisomer) . .
Análisis Bioquímico
Biochemical Properties
4-Epiisoinuviscolide plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent . It interacts with various enzymes and proteins involved in inflammatory pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins . Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, this compound reduces the expression of inflammatory cytokines and mediators .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, it modulates the production of cytokines and chemokines, thereby influencing the inflammatory response . In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth, differentiation, and apoptosis . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis . Additionally, this compound interacts with the DNA-binding domain of NF-κB, preventing its translocation to the nucleus and inhibiting the transcription of pro-inflammatory genes . This compound also affects the activity of various kinases, such as MAPKs, by binding to their regulatory domains and modulating their phosphorylation status . These interactions collectively contribute to the anti-inflammatory and anticancer effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that the compound remains stable under standard storage conditions, with minimal degradation over time . In in vitro studies, the anti-inflammatory effects of this compound are evident within hours of treatment and can persist for several days . Long-term studies in animal models have shown that repeated administration of this compound does not lead to significant accumulation or toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant adverse effects . At higher doses, some toxic effects, such as hepatotoxicity and nephrotoxicity, have been observed . The threshold dose for these toxic effects varies depending on the animal model and the route of administration . It is crucial to determine the optimal dosage range for therapeutic applications of this compound to minimize potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a plant metabolite . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several hydroxylated and conjugated metabolites . These metabolites are then excreted through the urine and bile . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which facilitate its detoxification and elimination . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse passively across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins facilitate its uptake and distribution within cells . For example, this compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Once inside cells, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with various signaling molecules and enzymes, modulating their activity and downstream effects . In the nucleus, it can bind to transcription factors and chromatin, influencing gene expression and epigenetic modifications . The localization of this compound is also influenced by post-translational modifications, such as phosphorylation and acetylation, which can affect its targeting to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Epi-isoinuviscolide typically involves the extraction from natural sources, such as the aerial parts of Inula hupehensis. The extraction process often uses 95% aqueous ethanol to obtain the compound from dried and powdered plant material .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of 4-Epi-isoinuviscolide. Most of the available data focuses on laboratory-scale extraction and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Epi-isoinuviscolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in the reactions involving 4-Epi-isoinuviscolide include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 4-Epi-isoinuviscolide include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Comparación Con Compuestos Similares
4-Epi-isoinuviscolide is similar to other sesquiterpene lactones, such as:
- Parthenolide
- Artemisinin
- Costunolide
These compounds share structural similarities but differ in their specific functional groups and biological activities. 4-Epi-isoinuviscolide is unique due to its specific stereochemistry and the presence of a gamma-lactone fused to a guaiane structure .
Propiedades
IUPAC Name |
(3aS,5aR,8S,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMKESKZWHNIDJ-PFFFPCNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3C1CCC3(C)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@H](C[C@@H]3[C@H]1CC[C@]3(C)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



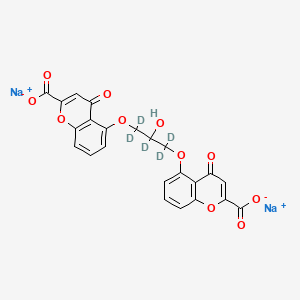
![(R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane Hydrochloride](/img/structure/B1151775.png)
